molecular formula C13H13NOS2 B1333320 (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone CAS No. 29462-24-6

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone

Cat. No. B1333320
CAS RN: 29462-24-6
M. Wt: 263.4 g/mol
InChI Key: PLVGUPYLMPDNAR-UHFFFAOYSA-N
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Description

“(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone” is a chemical compound with the molecular weight of 272.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18NOS/c1-10-6-8-11(9-7-10)15(18)14-12-4-2-3-5-13(12)19-16(14)17/h6-9,19H,2-5,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.39 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Transformations in Thiophenes : Research by Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, including derivatives of 2-amino-thiophene-3-carboxamides and ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These transformations are crucial in synthesizing new chemical structures like thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines and 2-(5-amino-1H-1,2,3-triazol-1-yl)thiophenes (Pokhodylo et al., 2010).

Molecular Structure Analysis

  • Crystal and Molecular Structures : Kubicki et al. (2012) reported on the crystal and molecular structures of two 2-aminothiophene derivatives, which are potential allosteric enhancers at the human A1 adenosine receptor. This research offers insights into the molecular conformation and intermolecular interactions of these compounds (Kubicki et al., 2012).

Biological Activities

  • Antimicrobial Activity : A study by Patel et al. (2011) involved synthesizing new pyridine derivatives, including compounds based on 2-amino substituted benzothiazoles, which showed modest activity against various strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).

  • Allosteric Modulation of A1-Adenosine Receptor : Dalpiaz et al. (2002) investigated 2-amino-benzoylthiophene derivatives for their ability to enhance adenosine A1 receptor agonist binding. Such compounds could have implications in pharmacological modulation of this receptor, potentially contributing to new therapeutic strategies (Dalpiaz et al., 2002).

properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c14-13-11(12(15)10-6-3-7-16-10)8-4-1-2-5-9(8)17-13/h3,6-7H,1-2,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVGUPYLMPDNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368902
Record name (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone

CAS RN

29462-24-6
Record name (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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